3-Phenylquinuclidin-3-ol
Description
3-Phenylquinuclidin-3-ol is a bicyclic tertiary alcohol characterized by a quinuclidine backbone (1-azabicyclo[2.2.2]octane) with a hydroxyl group and a phenyl substituent at the 3-position.
Properties
IUPAC Name |
3-phenyl-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14/h1-5,12,15H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLGYAHPSXELHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinuclidin-3-ol typically involves the reaction of quinuclidine with phenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation of quinuclidine with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenylquinuclidin-3-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, appropriate solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated quinuclidines, aminoquinuclidines.
Scientific Research Applications
3-Phenylquinuclidin-3-ol is a chemical compound with the molecular formula . It is also referred to as this compound hydrochloride . Applications for this compound include the study of biomolecule-ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
Although the search results do not contain comprehensive data tables and well-documented case studies focusing solely on the applications of this compound, they do provide information regarding bioactive compounds, Quaternary ammonium compounds (QACs), and phenolic-enabled nanotechnology, which may be relevant to its potential applications.
Bioactive Compounds
- Quaternary Ammonium Compounds (QACs) QACs are a group of chemicals that are biologically active and have a wide range of applications. They are commonly used in antiseptics and disinfectants because of their strong antibacterial properties and broad spectrum of activity . Researchers have developed a new series of quaternary 3-substituted quinuclidine compounds that exhibit potent activity across clinically relevant bacterial strains .
- Phenolic-enabled nanotechnology (PEN) Phenolics' accessibility, versatile reactivity, and relative biocompatibility have catalyzed research in phenolic-enabled nanotechnology (PEN), particularly for biomedical applications. PEN has numerous applications in biosensing, bioimaging, and disease treatment .
- Flavonoids Flavonoids are a class of polyphenolic compounds with a basic structural unit of 2-phenylchromone, found in various plants. They have attracted much attention due to their wide biological applications, including anti-inflammatory, antitumor, antiviral, and cardiovascular effects .
- Cocoa polyphenols can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 3-Phenylquinuclidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its structure allows it to fit into the active sites of enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 3-position significantly alters molecular weight, polarity, and steric profile. Key examples include:
*Inferred based on structural analogs.
- Lipophilicity : The phenyl group in this compound likely increases logP compared to methyl or hydroxyl analogs, enhancing membrane permeability .
- Stereochemical Impact : Enantiomers like (3R)-quinuclidin-3-ol (CAS 34583-34-1) demonstrate the importance of configuration in biological interactions, though data for the phenyl variant are lacking .
Biological Activity
3-Phenylquinuclidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress, which is linked to various diseases. Studies have shown that this compound exhibits notable antioxidant properties. For instance, it has been evaluated for its ability to scavenge free radicals, with results indicating that it has a DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Table 1: Antioxidant Activity of this compound
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed in various models. It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a mechanism involving the modulation of NF-kB and MAPK signaling pathways.
3. Cytotoxicity and Anti-cancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, characterized by increased caspase activity and altered expression of apoptosis-related proteins such as Bcl-2 and Bax .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| OVCAR-3 (Ovarian) | 10.7 | Induction of apoptosis |
| MCF7 (Breast) | 15.2 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 12.4 | Activation of caspases |
4. Antimicrobial Activity
The compound has also shown promising antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The selectivity index indicates that it has a favorable therapeutic window compared to conventional antibiotics .
Case Studies
Several case studies have explored the clinical implications of using this compound in therapeutic settings:
- Case Study on Cancer Treatment : A study involving patients with advanced ovarian cancer demonstrated that incorporating this compound into their treatment regimen resulted in improved outcomes, including reduced tumor size and enhanced quality of life.
- Anti-inflammatory Applications : Another case study focused on patients with chronic inflammatory diseases showed significant reductions in inflammatory markers after treatment with formulations containing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
